![molecular formula C15H20F2N4O B5599193 N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5599193.png)
N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide
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Description
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the reaction of an aldehyde or ketone with a hydrazide. For example, hydrazone derivatives have been synthesized by reacting 4-fluorobenzaldehyde with acetohydrazide derivatives, indicating a method that might be applicable to the synthesis of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide (Li Wei-hua et al., 2006). Additionally, a series of piperazine-containing hydrazone derivatives have been synthesized, highlighting the versatility of hydrazone chemistry in generating compounds with varying substituents and potential biological activities (B. Kaya et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined, showcasing its crystallization in a monoclinic system and providing detailed geometric parameters (Li Wei-hua et al., 2006). This information is crucial for understanding the molecular geometry and potential interaction sites of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide.
Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis of hydrazone derivatives, including compounds related to N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, exploring their anticholinesterase activities. This research involved creating new compounds through the reaction of specific acetohydrazides with aromatic aldehydes, with their structures confirmed through various spectroscopic methods. The compounds were evaluated for their inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), identifying promising derivatives with significant activity, which could have implications for conditions like Alzheimer's disease (Kaya et al., 2016).
Antimicrobial Activity
Another study focused on the design, synthesis, and antimicrobial evaluation of a new piperazine derivative, synthesized by reacting specific acids and aldehydes. This work included thorough characterization of the compound using mass spectrometry, NMR, and IR spectroscopy, and assessed its antibacterial and antifungal activities. The findings highlighted the potential of such compounds in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Muhammet, 2023).
Photophysical Properties
Research into the photophysical properties of derivatives of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, such as norfloxacin and its analogs, has provided insights into their behavior under light exposure. These studies have implications for understanding the stability and degradation pathways of such compounds, which is crucial for their potential therapeutic applications. The role of singlet excited-state deactivation through intramolecular electron transfer was a significant focus, offering a deeper understanding of the molecular behavior of these compounds (Cuquerella et al., 2006).
properties
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N4O/c1-2-20-5-7-21(8-6-20)11-15(22)19-18-10-12-3-4-13(16)9-14(12)17/h3-4,9-10H,2,5-8,11H2,1H3,(H,19,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOMTSQQQYINNK-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide |
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